molecular formula C18H14FNO3 B5799155 (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile

(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B5799155
M. Wt: 311.3 g/mol
InChI Key: ZRZCOSGOYYPAEC-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzodioxole ring, a fluorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and ethyl bromide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated precursor.

    Formation of the Prop-2-enenitrile Moiety: The nitrile group can be introduced through a Knoevenagel condensation reaction between the benzodioxole derivative and a nitrile-containing aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzodioxole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products may include primary amines.

    Substitution: Products may include nitro or sulfonyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structural features.

Industry

    Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure with a methoxy group instead of an ethoxy group.

    (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The unique combination of the ethoxy group, benzodioxole ring, fluorophenyl group, and nitrile group in (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-2-21-16-9-18-17(22-11-23-18)8-13(16)7-14(10-20)12-3-5-15(19)6-4-12/h3-9H,2,11H2,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZCOSGOYYPAEC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=C(C=C3)F)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC=C(C=C3)F)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.